molecular formula C9H7NO4 B1422702 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid CAS No. 34173-03-0

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Cat. No. B1422702
CAS RN: 34173-03-0
M. Wt: 193.16 g/mol
InChI Key: HBALLWSUQCOFSN-UHFFFAOYSA-N
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Description

“2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid” is a chemical compound with the CAS Number: 34173-03-0 . It has a molecular weight of 193.16 .


Synthesis Analysis

The synthesis of this compound involves the reaction of compound WX134-1 with hydrochloric acid methanol at 80°C for 12 hours under an inert atmosphere . After the reaction is completed, the mixture is cooled to room temperature, and methanol is removed under reduced pressure. The obtained residue is separated by column chromatography to obtain the desired compound .


Molecular Structure Analysis

The molecular formula of “2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid” is C9H7NO4 . The InChI Code is 1S/C9H7NO4/c11-5-1-2-8-6 (3-5)7 (10-14-8)4-9 (12)13/h1-3,11H,4H2, (H,12,13) .


Chemical Reactions Analysis

The compound undergoes a reaction with sulfuric acid at 20 - 90℃ for 16 hours under an inert atmosphere . The reaction conditions and yield are not specified in the available resources .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.16 g/mol . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Synthesis and Evaluation in Medical Applications

  • A study by Jilani, Shomaf, and Alzoubi (2013) discusses the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a nonsteroidal anti-inflammatory drug (NSAID), and its evaluation for inflammatory bowel diseases, demonstrating its effectiveness similar to 5-aminosalicylic acid for ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Role in Germination Inhibition

  • Research by Oh et al. (2002) identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from the flowers of Erigeron annuus as a germination inhibitory constituent, showing inhibitory effects on the germination of lettuce seed (Oh et al., 2002).

Biological Evaluation in Anti-Inflammatory Applications

  • Dengale et al. (2021) synthesized a series of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones and evaluated them for in vitro anti-inflammatory activities, highlighting the potential of these compounds in anti-inflammatory research (Dengale et al., 2021).

Pharmacological Characterization at Glutamate Receptors

  • A study by Conti et al. (2007) synthesized erythro- and threo-amino-(3′-hydroxy-4′,5′-dihydro-isoxazol-5′-yl)-acetic acids and their homologues, investigating their pharmacological activity at ionotropic and metabotropic glutamate receptors, indicating their importance in neurological research (Conti et al., 2007).

Synthesis and Antimicrobial Activity

  • Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives and tested their in-vitro antibacterial and antifungal activity, indicating the potential use of these derivatives in antimicrobial applications (Dhaduk & Joshi, 2022).

Polymer Synthesis Applications

  • Kricheldorf and Thomsen (1992) prepared 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid and used it for polycondensation to produce polyesters, showing its application in polymer science (Kricheldorf & Thomsen, 1992).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-1-2-8-6(3-5)7(10-14-8)4-9(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALLWSUQCOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
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2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
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2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
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2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
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2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 6
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

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